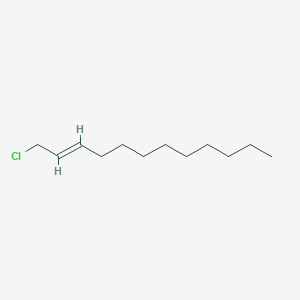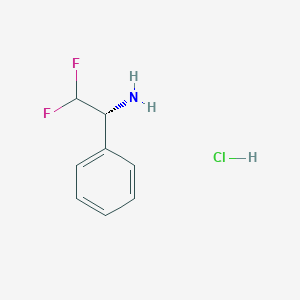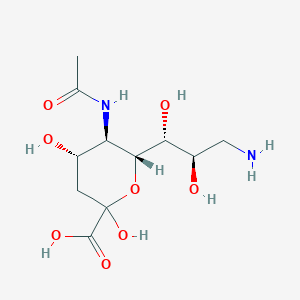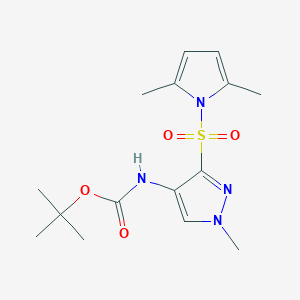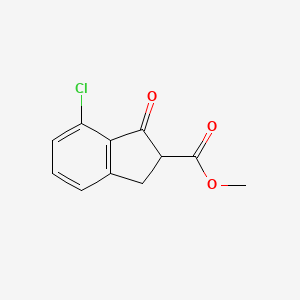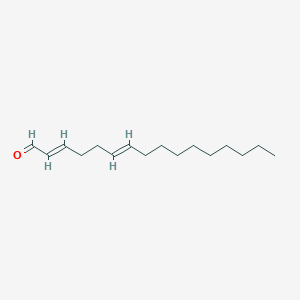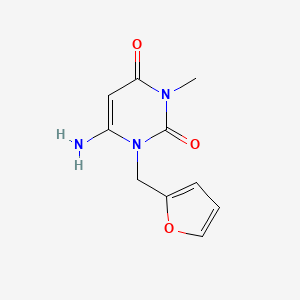
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-en-3,20-dion-Mononatriumsalz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt is a useful research compound. Its molecular formula is C₂₅H₃₃NaO₇ and its molecular weight is 468.52. The purity is usually 95%.
BenchChem offers high-quality 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorisches Glukokortikoid
Hydrocortison-Natriumsuccinat ist ein anti-inflammatorisches Glukokortikoid {svg_1}. Glukokortikoide sind eine Art von Steroidhormonen, die eine entscheidende Rolle in einer Vielzahl von Prozessen spielen, darunter die Immunantwort und die Kontrolle von Entzündungen.
Ersatztherapie bei Nebennierenrindeninsuffizienz
Natürlich vorkommende Glukokortikoide (Hydrocortison und Cortison), die auch salzbindende Eigenschaften haben, werden als Ersatztherapie bei Nebennierenrindeninsuffizienz eingesetzt {svg_2}.
Behandlung verschiedener Erkrankungen
Die synthetischen Analoga von natürlich vorkommenden Glukokortikoiden werden hauptsächlich wegen ihrer entzündungshemmenden Wirkungen bei Erkrankungen vieler Organsysteme eingesetzt {svg_3}.
Schnelles Erreichen hoher Blutspiegel
Der hoch wasserlösliche Natriumsuccinatester von Hydrocortison ermöglicht die sofortige intravenöse Verabreichung hoher Dosen von Hydrocortison in einem kleinen Volumen an Verdünnungsmittel. Dies ist besonders nützlich, wenn schnell hohe Blutspiegel von Hydrocortison erforderlich sind {svg_4}.
Pharmazeutische Prüfung
Diese Verbindung wird in pharmazeutischen Tests verwendet {svg_5}. Hochwertige Referenzstandards sind entscheidend für genaue Ergebnisse.
Herausforderungen bei der Arzneimittelformulierung
Diese Verbindung kann verwendet werden, um Herausforderungen bei der Arzneimittelformulierung zu bewältigen, wie z. B. verbesserte Löslichkeit, Arzneimittelverabreichung, Bioverfügbarkeit, Geschmacksmaskierung, kontrollierte Freisetzung, Stabilität usw {svg_6}.
Wirkmechanismus
Target of Action
The primary target of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt, also known as hydrocortisone sodium succinate, is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
Hydrocortisone sodium succinate interacts with its target, the glucocorticoid receptor, to exert its effects . It mimics the action of naturally occurring glucocorticoids, such as hydrocortisone and cortisone . These hormones are known for their anti-inflammatory effects in disorders of many organ systems .
Biochemical Pathways
Upon binding to the glucocorticoid receptor, hydrocortisone sodium succinate triggers a series of biochemical reactions that lead to the suppression of pro-inflammatory genes and the activation of anti-inflammatory genes . This results in a decrease in inflammation and an overall reduction in the immune response .
Pharmacokinetics
Hydrocortisone sodium succinate is readily absorbed from the gastrointestinal tract . Its high water solubility allows for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of hydrocortisone are required rapidly . The effects of hydrocortisone sodium succinate are evident within one hour and persist for a variable period .
Result of Action
The molecular and cellular effects of hydrocortisone sodium succinate’s action include a reduction in inflammation and a modulation of the immune response . This can lead to relief from symptoms in conditions such as adrenocortical deficiency states .
Action Environment
The action, efficacy, and stability of hydrocortisone sodium succinate can be influenced by various environmental factors. For instance, the pH of the reconstituted solution is adjusted with sodium hydroxide so that it is within the USP specified range of 7 to 8 . This ensures optimal conditions for the compound’s action.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt' involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Succinic anhydride", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Pregnenolone is reacted with succinic anhydride in the presence of sodium hydroxide to form 17α-hydroxy-3-oxo-pregn-4-ene-21,20-carboxylic acid.", "Step 2: The resulting compound is then reacted with acetic anhydride and pyridine to form the corresponding acetylated derivative.", "Step 3: The acetylated derivative is then hydrolyzed with sodium hydroxide to form 21-(3-acetoxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione.", "Step 4: The resulting compound is then reacted with sodium bicarbonate and methanol to form the monosodium salt of 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,20-dione Monosodium Salt.", "Step 5: The final product is purified by recrystallization from chloroform and water, and dried to obtain the desired compound." ] } | |
CAS-Nummer |
70795-33-4 |
Molekularformel |
C₂₅H₃₃NaO₇ |
Molekulargewicht |
468.52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


